molecular formula C12H14ClNO3 B1438389 Methyl 4-[(2-chloropropanamido)methyl]benzoate CAS No. 1087791-93-2

Methyl 4-[(2-chloropropanamido)methyl]benzoate

Cat. No. B1438389
M. Wt: 255.7 g/mol
InChI Key: IZDWLSJOGMNKOY-UHFFFAOYSA-N
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Description

“Methyl 4-[(2-chloropropanamido)methyl]benzoate” is a chemical compound with the molecular formula C12H14ClNO3 . It has a molecular weight of 255.7 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14ClNO3/c1-8(13)11(15)14-7-9-3-5-10(6-4-9)12(16)17-2/h3-6,8H,7H2,1-2H3,(H,14,15) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 444.3±40.0 °C . Its predicted density is 1.212±0.06 g/cm3 . The predicted pKa is 13.49±0.46 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Versatile Intermediate for Compound Synthesis : Methyl-2-formyl benzoate, a compound with structural similarities to Methyl 4-[(2-chloropropanamido)methyl]benzoate, is highlighted for its significant role as a bioactive precursor in the synthesis of compounds with a wide range of pharmacological activities. It serves as a versatile substrate in organic synthesis, underlying its importance as a precursor for pharmaceutical applications (Farooq & Ngaini, 2019).

Environmental and Agricultural Implications

  • Fumigants in Agriculture : The research on alternative fumigants, such as 1,3-dichloropropene and chloropicrin, suggests a move towards more environmentally friendly and economically feasible agricultural practices. Water-soluble formulations applied through drip irrigation systems present a novel approach to pest and disease management in crops like strawberries, emphasizing safety and efficiency (Ajwa et al., 2002).

Biomedical and Pharmaceutical Research

  • Antimicrobial Agents : p-Cymene, found in numerous plant species, has shown a range of biological activities including antimicrobial effects. This suggests the exploration of similar compounds for developing new antimicrobial substances or enhancing the efficacy of existing treatments, underscoring the importance of chemical precursors like Methyl 4-[(2-chloropropanamido)methyl]benzoate in medicinal chemistry (Marchese et al., 2017).

Green Chemistry and Sustainable Practices

  • Methane Conversion : The catalytic methylation of aromatics using methane represents a green chemistry approach to converting methane, a potent greenhouse gas, into more valuable hydrocarbons. This area of research, focusing on environmentally friendly methods for chemical synthesis, highlights the potential utility of compounds like Methyl 4-[(2-chloropropanamido)methyl]benzoate in facilitating sustainable industrial processes (Adebajo, 2007).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 4-[(2-chloropropanoylamino)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-8(13)11(15)14-7-9-3-5-10(6-4-9)12(16)17-2/h3-6,8H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDWLSJOGMNKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801208041
Record name Methyl 4-[[(2-chloro-1-oxopropyl)amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(2-chloropropanamido)methyl]benzoate

CAS RN

1087791-93-2
Record name Methyl 4-[[(2-chloro-1-oxopropyl)amino]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087791-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[(2-chloro-1-oxopropyl)amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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